

Pimicotinib's Kinase Selectivity Profile: A Technical Overview

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Compound of Interest		
Compound Name:	Pimicotinib	
Cat. No.:	B12375259	Get Quote

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Introduction

Pimicotinib (formerly ABSK021) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] Developed by Abbisko Therapeutics, it is under investigation for the treatment of tenosynovial giant cell tumor (TGCT), a rare and locally aggressive neoplasm characterized by the overexpression of CSF-1. [1] The therapeutic rationale for Pimicotinib lies in its ability to block the CSF-1R signaling pathway, which is crucial for the survival, proliferation, and differentiation of macrophages, the key cellular components driving TGCT pathogenesis. This technical guide provides an in-depth analysis of Pimicotinib's kinase selectivity profile, based on currently available public domain information.

Core Attributes of Pimicotinib

Pimicotinib has been engineered for high potency and selectivity against its primary target, CSF-1R, to maximize therapeutic efficacy while minimizing off-target effects. This is a critical attribute for kinase inhibitors, as off-target activity can lead to undesirable side effects. Clinical and preclinical data suggest that **Pimicotinib** exhibits minimal inhibition of other kinases, such as c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).[1]

Quantitative Kinase Selectivity Profile



Detailed quantitative data from a comprehensive kinome scan, including specific IC50 or Ki values against a broad panel of kinases, are not publicly available in the form of peer-reviewed publications or conference abstracts based on the conducted research. Such data is often proprietary during the clinical development of a drug. The primary public source mentioning the specifics of **Pimicotinib**'s molecular structure and claims of its CSF-1R inhibitory activity is the patent WO2018214867A9.[2] However, this document does not disclose a detailed kinase selectivity panel.

Based on available descriptive information, the following table summarizes the known selectivity profile of **Pimicotinib**.

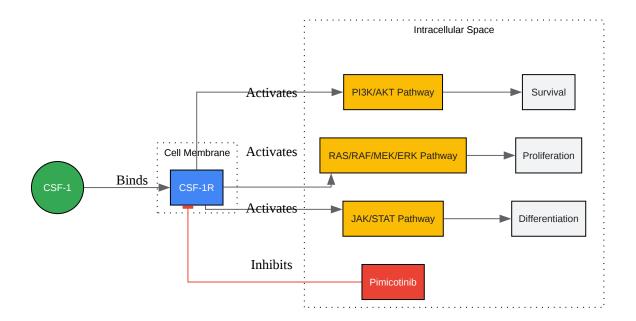
Kinase Target	Inhibition Level	Reference
CSF-1R	High	[1]
c-Kit	Minimal	[1]
PDGFR	Minimal	[1]

Mechanism of Action and Signaling Pathway

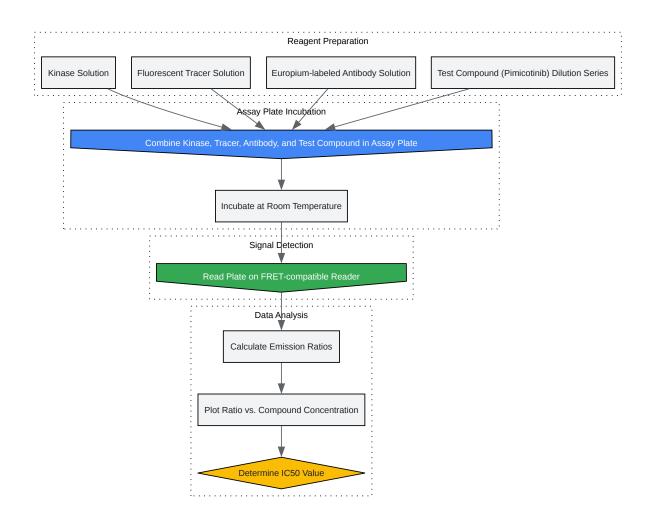
Pimicotinib exerts its therapeutic effect by inhibiting the CSF-1R, a receptor tyrosine kinase. The binding of CSF-1 to its receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of downstream pathways that regulate cell survival, proliferation, and differentiation. By blocking this initial step, **Pimicotinib** effectively shuts down these signaling cascades in CSF-1R-dependent cells.

The following diagram illustrates the simplified CSF-1R signaling pathway and the point of inhibition by **Pimicotinib**.









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References

- 1. Efficacy and safety profile of pimicotinib (ABSK021) in tenosynovial giant cell tumor (TGCT): Phase 1b update. ASCO [asco.org]
- 2. pimicotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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